3-Bromo-4,5-difluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-difluorotoluene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is a derivative of toluene, where the methyl group is substituted with bromine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 3-Bromo-4,5-difluorotoluene is through the Suzuki–Miyaura coupling reaction. The reaction conditions are typically mild and tolerant of various functional groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,5-difluorotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: 3-Bromo-4,5-difluorotoluene is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates that can lead to the development of new drugs.
Industry:
Mechanism of Action
Mechanism:
Palladium-Catalyzed Reactions: In Suzuki–Miyaura coupling, the mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product.
Molecular Targets and Pathways:
Comparison with Similar Compounds
3,4-Difluorobenzyl bromide: Similar in structure but lacks the additional fluorine atom at the 5th position.
3,5-Difluorobenzyl bromide: Similar but has fluorine atoms at the 3rd and 5th positions instead of the 4th and 5th.
Uniqueness:
Biological Activity
3-Bromo-4,5-difluorotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H5BrF2
- Molecular Weight : 221.02 g/mol
- IUPAC Name : 1-bromo-2,3-difluoro-4-methylbenzene
The presence of bromine and fluorine atoms in the aromatic ring significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial potency.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cellular assays, it has been found to inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound demonstrated IC50 values in the micromolar range, suggesting significant cytotoxic effects on these cancer cells. Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Study 1: Antimicrobial Efficacy
In a comparative study assessing various halogenated toluenes, this compound was evaluated for its antimicrobial efficacy. It outperformed several analogs in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study concluded that the introduction of fluorine atoms enhances lipophilicity, improving membrane penetration and antimicrobial action.
Study 2: Anticancer Mechanism
Another study investigated the anticancer mechanisms of this compound in MCF-7 cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering oxidative stress-mediated apoptosis. Additionally, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Significant | Effective against various bacteria and cancer cells |
2-Bromo-4-fluorotoluene | Low | Moderate | Less effective due to reduced lipophilicity |
3-Chloro-4,5-difluorotoluene | High | Low | Stronger antimicrobial but less cytotoxic |
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.